
Nonadecanoic acid
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Nonadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce this compound derivatives.
Reduction: Reduction reactions can convert this compound to nonadecanol.
Substitution: It can participate in substitution reactions to form esters and amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are this compound derivatives, nonadecanol, esters, and amides .
Scientific Research Applications
Scientific Research Applications
-
Gas Chromatography Standard :
Nonadecanoic acid is frequently used as a standard in gas chromatography for fatty acid analysis. Its well-defined properties make it an ideal reference for quantifying other fatty acids in complex mixtures . -
Lipid Metabolism Studies :
This compound serves as a research tool for studying lipid metabolism. It helps in understanding the roles of long-chain fatty acids in biological processes and their implications in metabolic disorders . -
Cancer Research :
This compound has shown potential anti-proliferative effects on cancer cell lines, particularly HL-60 cells, with an IC(50) value of approximately 68 µM. This suggests that it may play a role in cancer therapy or as a biomarker for certain types of cancer . -
Pharmaceutical Sorption Studies :
Recent studies have investigated the role of this compound in the sorption of pharmaceutical compounds in soil, indicating its importance in agricultural runoff management and environmental safety. This application highlights its relevance in understanding how organic compounds interact with soil matrices .
Environmental Applications
-
Soil Management :
This compound is studied for its influence on the sorption behavior of pharmaceuticals in soils, which is crucial for mitigating environmental pollution from agricultural practices . -
Biofuel Production :
Research into microalgae has identified this compound methyl ester as a potential biofuel feedstock, emphasizing its utility in renewable energy applications .
Cosmetic and Personal Care Products
Due to its emollient properties, this compound is being explored for use in cosmetics and personal care products. Its ability to enhance skin texture and moisture retention makes it a valuable ingredient in formulations aimed at improving skin health .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of nonadecanoic acid involves its interaction with molecular targets and pathways. In insects, it acts as a major constituent of defensive secretions, helping to protect against predators . The exact molecular targets and pathways in other applications are still under investigation.
Comparison with Similar Compounds
Nonadecanoic acid is similar to other long-chain saturated fatty acids, such as:
Octadecanoic acid (Stearic acid): An 18-carbon saturated fatty acid.
Eicosanoic acid (Arachidic acid): A 20-carbon saturated fatty acid.
Compared to these compounds, this compound is unique due to its specific applications in insect defense and its rarity in natural sources .
Biological Activity
Nonadecanoic acid, also known as nonadecylic acid or C19:0, is a saturated fatty acid with significant biological activity. This compound has garnered attention for its potential therapeutic effects, particularly in cancer research and metabolic studies. This article explores the biological activity of this compound, emphasizing its mechanisms of action, effects on various cell types, and potential applications in medicine.
- Molecular Formula : C19H38O2
- Molecular Weight : 298.51 g/mol
- Appearance : White to off-white crystalline solid
- Melting Point : Approximately 67-69°C
- Solubility : Insoluble in water; soluble in organic solvents
This compound is primarily found in small quantities in certain animal fats and plant oils. It plays a role as a fungal metabolite and is involved in lipid metabolism processes .
Inhibition of Cancer Cell Proliferation
Research has demonstrated that this compound exhibits notable inhibitory effects on cancer cell proliferation. A study focusing on human leukemia HL-60 cells reported an IC50 value of 68 ± 7 µM for this compound, indicating significant cytotoxicity compared to other fatty acids tested . The study further highlighted that this compound induced apoptosis in these cells, suggesting a mechanism involving programmed cell death pathways.
Comparison with Other Fatty Acids
In comparative studies, this compound was found to be more effective than other long-chain saturated fatty acids such as heptadecanoic (C17:0) and hexadecanoic acids (C16:0), which had higher IC50 values of 120 ± 23 µM and 132 ± 25 µM, respectively . This suggests that the length and saturation of the fatty acid chain may influence its biological activity.
Effects on Cell Viability
A recent investigation into the effects of various long-chain saturated fatty acids (LC-SFAs) on human pancreatic β-cells revealed that this compound caused a marked increase in cell death at concentrations as low as 125 µM. This response was more pronounced in rodent INS-1E cells compared to human EndoC-βH1 cells, where higher concentrations (≥500 µM) were necessary to observe similar effects . These findings underscore the importance of considering species differences when evaluating the toxicity of fatty acids.
Cancer Research
Given its ability to inhibit cancer cell proliferation and induce apoptosis, this compound may serve as a lead compound for developing novel anticancer agents. Its unique properties could be leveraged in therapeutic formulations aimed at specific types of cancer.
Metabolic Disorders
This compound's role in lipid metabolism suggests potential applications in managing metabolic disorders such as obesity and type 2 diabetes. Research indicates that odd-chain fatty acids like nonadecanoic may influence metabolic pathways differently than even-chain fatty acids, possibly providing protective effects against insulin resistance .
Case Studies and Research Findings
Properties
IUPAC Name |
nonadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYWECDDZWTKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060954 | |
Record name | Nonadecanoic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3060954 | |
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Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [Sigma-Aldrich MSDS], Solid | |
Record name | Nonadecanoic acid | |
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Record name | Nonadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |
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Boiling Point |
300.00 °C. @ 760.00 mm Hg | |
Record name | Nonadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
646-30-0, 68002-88-0 | |
Record name | Nonadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=646-30-0 | |
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Record name | Nonadecanoic acid | |
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Record name | Fatty acids, C16-22 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002880 | |
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Record name | NONADECANOIC ACID | |
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Record name | Nonadecanoic acid | |
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Record name | Nonadecanoic acid | |
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Record name | Fatty acids, C16-22 | |
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Record name | Nonadecanoic acid | |
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Record name | NONADECANOIC ACID | |
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Record name | Nonadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
69.4 °C | |
Record name | Nonadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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